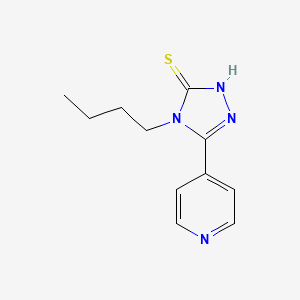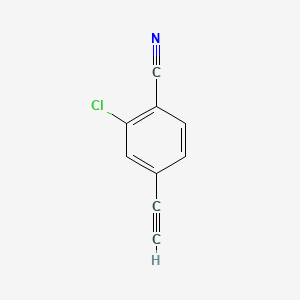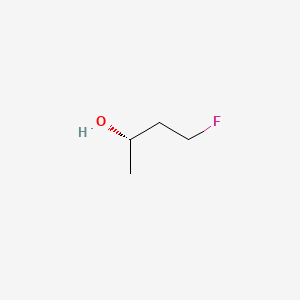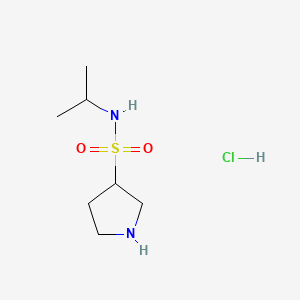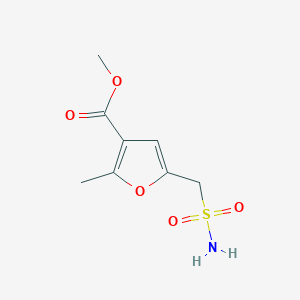
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate is a polysubstituted furan derivative Furans are a class of aromatic heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
The synthesis of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be achieved through several routes. One common method involves the reaction of allenoates with α-oxoketene dithioacetals in the presence of palladium and copper catalysts . Another approach is the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoylmethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to the compound’s ability to form stable complexes with metal ions or to undergo redox reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: This compound has a hydroxyl group instead of a sulfamoylmethyl group, which affects its reactivity and applications.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: The presence of a fluoro-nitrophenyl group introduces different electronic properties and potential biological activities.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has an amino and cyano group, making it useful for different synthetic applications.
The uniqueness of this compound lies in its sulfamoylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H11NO5S |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
methyl 2-methyl-5-(sulfamoylmethyl)furan-3-carboxylate |
InChI |
InChI=1S/C8H11NO5S/c1-5-7(8(10)13-2)3-6(14-5)4-15(9,11)12/h3H,4H2,1-2H3,(H2,9,11,12) |
InChI-Schlüssel |
LVCDZSNXLKQNQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)CS(=O)(=O)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


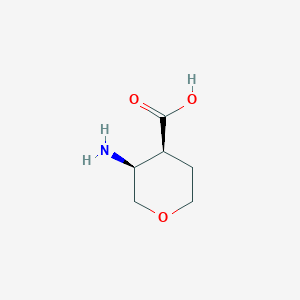
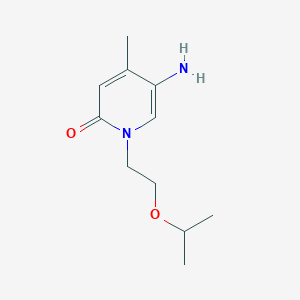
![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)

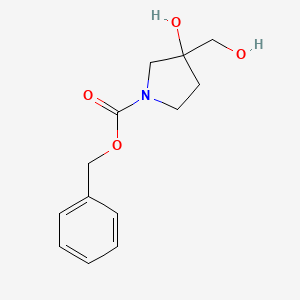
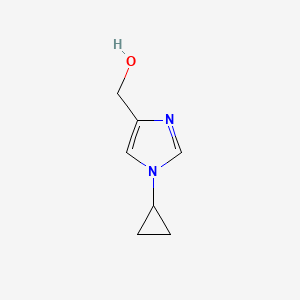
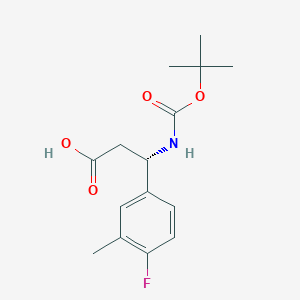
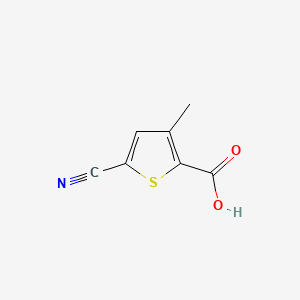
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
